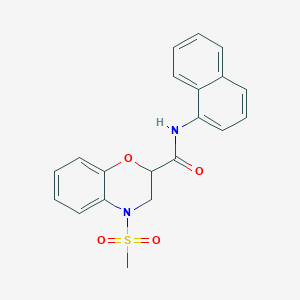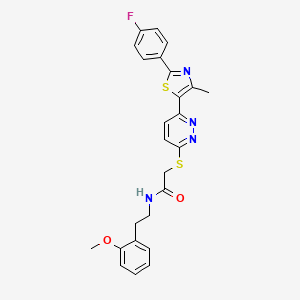![molecular formula C22H31N5O B11246366 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11246366.png)
2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its systematic name N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}-N’-(4-methylphenyl)ethanediamide , has the molecular formula C19H24N4O with a molecular weight of approximately 324.43 g/mol. It features a piperazine ring and a pyrimidine core, making it an intriguing molecule for scientific exploration.
Métodos De Preparación
Synthetic Routes:
The synthetic routes for this compound involve the condensation of appropriate starting materials. While specific details may vary, a common approach includes the reaction of a piperazine derivative (such as 4-tert-butylpiperazine) with a pyrimidine precursor (e.g., 4-aminopyrimidine) under suitable conditions. The tert-butylbenzoyl group is introduced during the synthesis.
Industrial Production:
Industrial-scale production methods typically employ efficient and scalable processes. These may involve high-yield reactions, purification steps, and optimization for cost-effectiveness. Unfortunately, precise industrial methods for this compound are not widely documented.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The tert-butylbenzoyl group may undergo oxidation under certain conditions.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or other functional groups.
Reduction: Reduction of the carbonyl group or other moieties is possible.
Common Reagents and Conditions:
Base-Catalyzed Hydrolysis: To remove protecting groups.
Nucleophiles: For substitution reactions.
Reduction Agents: Such as hydrides (e.g., LiAlH) for reduction steps.
Major Products:
The major products depend on the specific reactions performed. Cleavage of the tert-butylbenzoyl group or modification of the piperazine ring can yield diverse derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicine: Investigated as potential drug candidates due to its structural features.
Chemical Biology: Used in studies related to enzyme inhibition, receptor binding, and cellular pathways.
Industry: May serve as a building block for more complex molecules.
Mecanismo De Acción
The precise mechanism remains an active area of research. Potential molecular targets and pathways involve interactions with proteins, receptors, or enzymes. Further studies are needed to elucidate its effects fully.
Comparación Con Compuestos Similares
While no direct analogs are mentioned, researchers often compare this compound to related piperazine-based or pyrimidine-containing molecules. Its unique combination of functional groups sets it apart.
Propiedades
Fórmula molecular |
C22H31N5O |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl)-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H31N5O/c1-16-15-19(25(5)6)24-21(23-16)27-13-11-26(12-14-27)20(28)17-7-9-18(10-8-17)22(2,3)4/h7-10,15H,11-14H2,1-6H3 |
Clave InChI |
QMNGTOOCSGDLSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methoxyphenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B11246288.png)
![N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11246301.png)
![3-methyl-N-(2-(methylthio)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11246304.png)

![6-Methyl-N-(4-methylphenyl)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11246329.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2-ethylphenyl)propanamide](/img/structure/B11246335.png)
![ethyl 4-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11246343.png)
![6-methyl-4-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246344.png)
![N-(2-Ethoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11246349.png)

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B11246356.png)

![Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B11246384.png)

